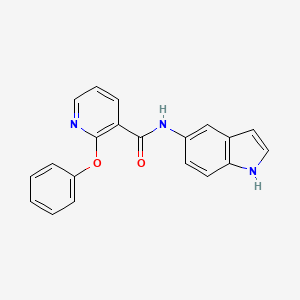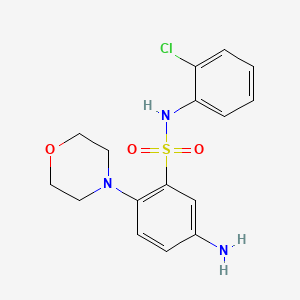
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide
Overview
Description
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide, also known as ACMS (abbreviated form), is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide works by inhibiting specific signaling pathways in cells, which are involved in various cellular processes, including cell growth, division, and survival. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide targets the PI3K/Akt/mTOR pathway, which is overactive in many types of cancer cells. By inhibiting this pathway, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide can induce cell death and inhibit the growth of cancer cells. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. By inhibiting this pathway, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide can reduce inflammation and alleviate symptoms of autoimmune disorders.
Biochemical and Physiological Effects
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide induces cell death and inhibits cell growth and division. In immune cells, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide suppresses the immune response and reduces the production of inflammatory cytokines. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has also been shown to have antioxidant effects, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is also relatively easy to synthesize, making it more accessible for scientific research. However, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments involving 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide.
Future Directions
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has shown significant potential in the treatment of various diseases, and future research could focus on further exploring its therapeutic potential. One possible direction is to investigate the use of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide in combination with other drugs or therapies to enhance its effectiveness. Another direction could be to study the effects of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide on specific cell types and signaling pathways to gain a better understanding of its mechanism of action. Finally, future research could focus on developing more potent and selective 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide analogs with improved pharmacokinetic properties.
Conclusion
In conclusion, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a small molecule inhibitor that has shown significant potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of specific signaling pathways in cells, which can induce cell death, reduce inflammation, and suppress the immune response. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, but also has limitations that need to be considered. Future research could focus on further exploring the therapeutic potential of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide and developing more potent and selective analogs.
Synthesis Methods
The synthesis of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide involves the reaction of 2-chloroaniline with 4-morpholinobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with ammonia to obtain 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide. The synthesis method of 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been optimized to improve the yield and purity of the compound, making it more suitable for scientific research.
Scientific Research Applications
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation is a common factor in many diseases, and 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide has also been studied for its potential in treating autoimmune disorders, such as rheumatoid arthritis, by suppressing the immune response.
properties
IUPAC Name |
5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-14(13)19-24(21,22)16-11-12(18)5-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQBCYUORLCLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324601 | |
| Record name | 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide | |
CAS RN |
328028-63-3 | |
| Record name | 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




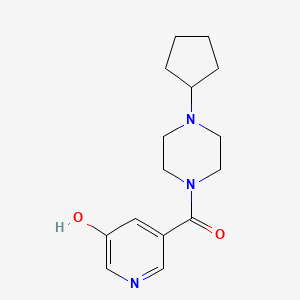
![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
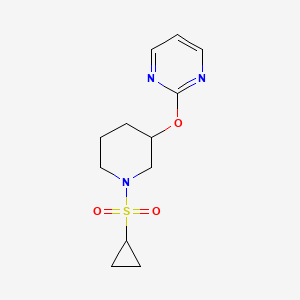
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)
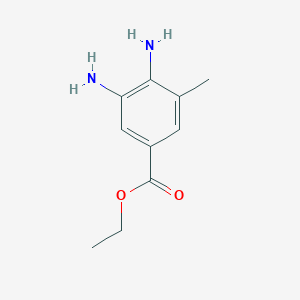
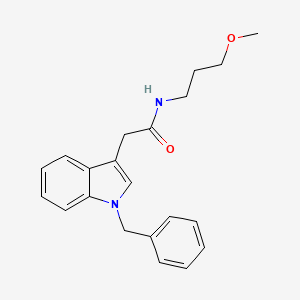
![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine](/img/structure/B2909321.png)
![N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2909323.png)


![N-(4-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2909326.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)
